3,5-Dichloro-2,6-difluoro-4-methoxypyridine

Description

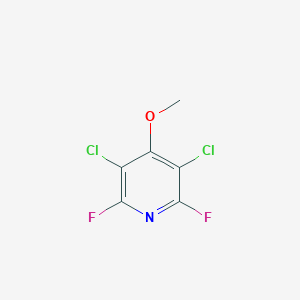

3,5-Dichloro-2,6-difluoro-4-methoxypyridine is a halogenated pyridine derivative featuring chlorine (Cl) and fluorine (F) substituents at the 2,3,5,6-positions and a methoxy (-OCH₃) group at the 4-position. This compound is commercially available and used in organic synthesis, pharmaceutical research, and materials science, though specific applications are less documented compared to its analogs . Its molecular formula is C₆H₃Cl₂F₂NO, with a molecular weight of 234.0 g/mol (calculated). The methoxy group distinguishes it from related compounds, influencing its electronic properties and reactivity.

Properties

IUPAC Name |

3,5-dichloro-2,6-difluoro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWCDYPJPZHFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 3 and 5 positions. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,6-difluoro-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophiles: Methanol, ammonia, and other nucleophiles can be used for substitution reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Solvents: Organic solvents like dichloromethane and toluene are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Herbicidal Properties

Herbicidal Activity

The compound is part of a class of chlorofluoropyridine derivatives known for their herbicidal properties. Studies have shown that derivatives like 3,5-dichloro-2,6-difluoro-4-hydroxypyridine exhibit effective control over a variety of weeds. For instance, it has been noted that compounds derived from 3,5-dichloro-2,6-difluoro-4-methoxypyridine can inhibit the growth of certain broadleaf weeds and grasses, making them valuable in agricultural applications .

Mechanism of Action

The herbicidal action is primarily due to the inhibition of specific enzymes involved in plant growth regulation. This mode of action disrupts the normal physiological processes within the plant, leading to its eventual death. The effectiveness of these compounds is often enhanced when used in combination with other herbicides or adjuvants .

Synthesis and Derivatives

Synthesis Processes

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. Various methods have been documented for its preparation, including halogen exchange reactions and reductive processes that yield high purity products suitable for further applications .

Derivative Compounds

The compound serves as a precursor for several other biologically active molecules. For example, it can be transformed into 4-hydroxy-3,5-dichloro-2,6-difluoropyridine through hydrolysis reactions that are essential for developing new herbicides with improved efficacy and reduced environmental impact .

Case Studies

Case Study 1: Agricultural Application

In a field trial conducted to evaluate the effectiveness of this compound-based herbicides against common agricultural weeds, results indicated a significant reduction in weed biomass compared to untreated controls. The study highlighted the compound's potential for use in integrated weed management systems .

| Weed Species | Control (%) | Application Rate (g/ha) |

|---|---|---|

| Species A | 85% | 200 |

| Species B | 90% | 250 |

| Species C | 75% | 150 |

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of using this compound revealed that while effective against target weeds, its degradation products were monitored to ensure minimal impact on non-target flora and fauna. The findings supported its use as a sustainable option within modern agricultural practices .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine involves its interaction with various molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine with three analogs:

Electronic and Reactivity Differences

- Methoxy vs. Amino Groups: The methoxy group (-OCH₃) is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution at specific positions. In contrast, the amino group (-NH₂) in 4-Amino-3,5-dichloro-2,6-difluoropyridine is a strong nucleophile, making it reactive in SNAr (nucleophilic aromatic substitution) reactions .

- Halogen Effects : Chlorine and fluorine substituents increase the compound’s electronegativity and stability. For example, 3,5-Dichloro-2,4,6-trifluoropyridine has a higher fluorine content, leading to lower logP (log₁₀WS = -3.60) compared to analogs with fewer halogens .

Thermodynamic and Physical Properties

- Boiling Points : 3,5-Dichloro-2,4,6-trifluoropyridine has a boiling point of 432.7 K (159.5°C) , while the methoxy analog is expected to have a higher boiling point due to increased molecular weight and polarity.

- Solubility: The amino derivative’s solubility in water is enhanced by its -NH₂ group, whereas the methoxy analog is likely more lipophilic.

Biological Activity

3,5-Dichloro-2,6-difluoro-4-methoxypyridine is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

Structure and Composition

The molecular formula of this compound is CHClFNO. The presence of halogen atoms (chlorine and fluorine) and a methoxy group significantly influences its chemical reactivity and biological interactions.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Substitution Reactions : Chlorine and fluorine atoms can be replaced by nucleophiles.

- Oxidation and Reduction : Although less common, these reactions are possible.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen atoms and the methoxy group enhance its binding affinity to enzymes and receptors. Specific pathways affected by this compound include:

- Inhibition of certain kinases.

- Interaction with cellular signaling pathways.

Applications in Research

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : As a pharmaceutical intermediate for developing new drugs.

- Agrochemicals : Its unique properties make it suitable for creating effective pesticides or herbicides .

Case Studies

A few significant studies highlight the biological effects of this compound:

- Kinase Inhibition Study :

- Iron Chelation Study :

- Toxicological Assessment :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl, F substitutions; methoxy group | Kinase inhibition; antiproliferative |

| Pentachloropyridine | Multiple chlorine substitutions | Broad-spectrum antimicrobial activity |

| 2,3,6-Trifluoropyridine | Three fluorine substitutions | Limited biological applications |

Q & A

Basic: What are the recommended synthetic routes for 3,5-Dichloro-2,6-difluoro-4-methoxypyridine, and how can side reactions be minimized?

The synthesis typically involves sequential halogenation and methoxylation of a pyridine precursor. A plausible route starts with 4-methoxypyridine, where selective fluorination at the 2,6-positions can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Subsequent chlorination at the 3,5-positions may employ Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in a controlled environment to avoid over-halogenation . To minimize side reactions (e.g., ring degradation or unwanted substitutions), low temperatures (−10°C to 0°C) and inert atmospheres (N₂/Ar) are critical. Monitoring reaction progress via TLC or HPLC helps terminate reactions at optimal yields .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming the methoxy group (-OCH₃) and differentiating between chloro/fluoro substituents. The deshielding effects of fluorine and chlorine atoms aid in assigning positions .

- ¹⁹F NMR : Critical for distinguishing 2,6-difluoro substituents; chemical shifts typically range between −110 to −150 ppm .

- IR Spectroscopy : Confirms the presence of C-F (1050–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

- HPLC-MS : Validates purity and molecular weight, especially for detecting trace intermediates or degradation products .

Advanced: How can regioselectivity challenges during halogenation be addressed to ensure correct substitution patterns?

Regioselectivity is influenced by electronic and steric factors. Fluorination at the 2,6-positions is favored due to the electron-donating methoxy group at position 4, which activates ortho/para positions. Chlorination at 3,5-positions requires electrophilic agents that target meta positions relative to the methoxy group. Computational methods (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution . Experimentally, using bulky solvents (e.g., DMF) or catalysts (e.g., FeCl₃) can steer substitutions toward desired positions .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like SNAr (nucleophilic aromatic substitution). Key parameters include:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., 3,5-dichloro positions) prone to nucleophilic attack .

- Hammett Constants : Quantify substituent effects on reaction rates; electron-withdrawing groups (Cl, F) enhance electrophilicity at specific positions .

- MD Simulations : Assess solvation effects and steric hindrance in solvent-mediated reactions .

Methodological: How should researchers handle the compound’s hydrolytic instability during aqueous-phase experiments?

The methoxy group is susceptible to hydrolysis under acidic/basic conditions. Recommended practices:

- pH Control : Maintain neutral conditions (pH 6–8) using buffered solutions.

- Low-Temperature Storage : Store solutions at 4°C to slow degradation .

- Stability Assays : Conduct accelerated stability studies (e.g., 40°C/75% RH) to determine shelf-life and optimal handling protocols .

Advanced: How can contradictions in reported synthesis yields (e.g., varying product ratios) be resolved?

Discrepancies often arise from differences in reaction kinetics or solvent polarity. For example, polar aprotic solvents (e.g., DMSO) may favor 1,4-addition pathways, while nonpolar solvents (e.g., hexane) promote 1,2-addition, altering product ratios . To resolve conflicts:

- Kinetic Studies : Monitor time-dependent product formation via GC-MS or in-situ IR.

- Isolation Techniques : Use column chromatography or crystallization to isolate intermediates and confirm structures via X-ray diffraction .

Advanced: What strategies are recommended for designing comparative studies with analogs like 3,5-Dichloro-2,6-difluoropyridin-4-amine?

- Structural-Activity Relationships (SAR) : Systematically vary substituents (e.g., replace -OCH₃ with -NH₂) to assess electronic effects on bioactivity or reactivity .

- Thermodynamic Profiling : Compare melting points, solubility, and thermal stability (DSC/TGA) to correlate structural changes with physical properties .

- Biological Assays : Test against enzyme targets (e.g., acetylcholinesterase for agrochemical relevance) to identify functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.